molecular formula C15H10N2O2S B14163124 2-Nitro-6,11-dihydrothiochromeno[4,3-b]indole CAS No. 4079-31-6

2-Nitro-6,11-dihydrothiochromeno[4,3-b]indole

Cat. No.: B14163124
CAS No.: 4079-31-6
M. Wt: 282.3 g/mol
InChI Key: BYUSUYRSVRXCAB-UHFFFAOYSA-N
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Description

2-Nitro-6,11-dihydrothiochromeno[4,3-b]indole is a complex heterocyclic compound with the molecular formula C15H10N2O2S. This compound is part of the indole family, which is known for its significant biological and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-6,11-dihydrothiochromeno[4,3-b]indole typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-6,11-dihydrothiochromeno[4,3-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amino derivatives, substituted indoles, and various heterocyclic compounds .

Scientific Research Applications

2-Nitro-6,11-dihydrothiochromeno[4,3-b]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Nitro-6,11-dihydrothiochromeno[4,3-b]indole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The indole core can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nitro-6,11-dihydrothiochromeno[4,3-b]indole is unique due to its complex structure, which combines the indole core with a thiochromeno moiety and a nitro group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

4079-31-6

Molecular Formula

C15H10N2O2S

Molecular Weight

282.3 g/mol

IUPAC Name

2-nitro-6,11-dihydrothiochromeno[4,3-b]indole

InChI

InChI=1S/C15H10N2O2S/c18-17(19)9-5-6-14-11(7-9)15-12(8-20-14)10-3-1-2-4-13(10)16-15/h1-7,16H,8H2

InChI Key

BYUSUYRSVRXCAB-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=C(S1)C=CC(=C3)[N+](=O)[O-])NC4=CC=CC=C24

Origin of Product

United States

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